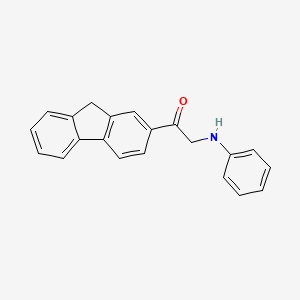![molecular formula C7H10N2O B14378447 6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one CAS No. 89542-97-2](/img/structure/B14378447.png)
6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-2,3-diazabicyclo[320]hept-2-en-7-one is a unique bicyclic compound characterized by its diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazo compound with a cyclopropane derivative, often catalyzed by transition metals such as ruthenium (Ru) or rhodium (Rh). The reaction conditions usually require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized derivatives .
Scientific Research Applications
6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one involves its interaction with specific molecular targets. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: This compound shares a similar diazabicyclo structure but differs in the ring size and substitution pattern.
Bicyclo[3.2.0]hept-2-en-6-one: Another related compound with a similar bicyclic structure but different functional groups.
Uniqueness
6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one is unique due to its specific substitution pattern and the presence of the diazabicyclo structure.
Properties
CAS No. |
89542-97-2 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6,6-dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one |
InChI |
InChI=1S/C7H10N2O/c1-7(2)4-3-8-9-5(4)6(7)10/h4-5H,3H2,1-2H3 |
InChI Key |
ZPSROJVTDAKGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CN=NC2C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


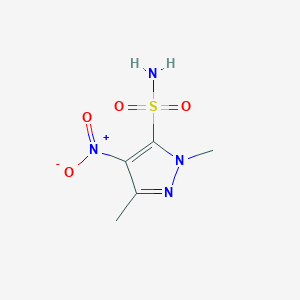
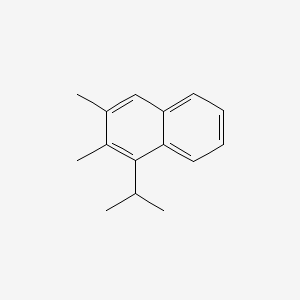
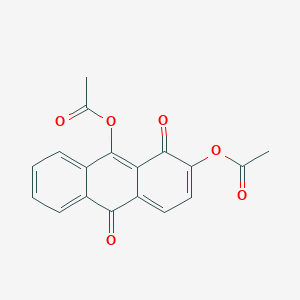

![1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14378398.png)
![4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14378400.png)
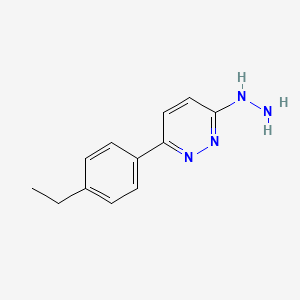
![tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane](/img/structure/B14378408.png)

![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14378421.png)

![3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide](/img/structure/B14378431.png)
![1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea](/img/structure/B14378433.png)
